molecular formula C13H19N B15263585 4-Phenylcycloheptan-1-amine

4-Phenylcycloheptan-1-amine

Cat. No.: B15263585
M. Wt: 189.30 g/mol
InChI Key: NVBYQZRSPAYDIS-UHFFFAOYSA-N
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Description

4-Phenylcycloheptan-1-amine is an organic compound characterized by a cycloheptane ring substituted with a phenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylcycloheptan-1-amine typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through various methods, including the intramolecular cyclization of suitable precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a cycloheptanone derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Phenylcycloheptan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Phenylcycloheptan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenylcycloheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The phenyl group can participate in π-π interactions and hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylcycloheptan-1-one: A ketone derivative with similar structural features but different reactivity.

    Cycloheptanamine: A simpler amine without the phenyl group.

    Phenylcyclohexylamine: A compound with a cyclohexane ring instead of a cycloheptane ring.

Uniqueness

4-Phenylcycloheptan-1-amine is unique due to the combination of a cycloheptane ring, a phenyl group, and an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-phenylcycloheptan-1-amine

InChI

InChI=1S/C13H19N/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2

InChI Key

NVBYQZRSPAYDIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)N)C2=CC=CC=C2

Origin of Product

United States

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